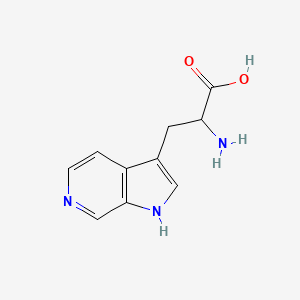

6-Aza-L-tryptophan

CAS No.:

Cat. No.: VC18155671

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O2 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |

| Standard InChI Key | IJMJEEWBYMCJQL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N |

Introduction

Structural and Chemical Properties of 6-Aza-L-Tryptophan

6-Aza-L-tryptophan (CAS 2640489-35-4) belongs to the family of azatryptophans, characterized by a nitrogen-substituted indole ring. Its molecular formula is , with a molar mass of 363.35 g/mol . The SMILES notation highlights the L-configuration, Fmoc-protected amine, and the 6-azaindole moiety .

Synthetic Strategies for 6-Aza-L-Tryptophan

Asymmetric Synthesis Using the Schöllkopf Auxiliary

A stereoselective route employs the Schöllkopf chiral auxiliary to achieve enantiomeric purity (Figure 1) . Key steps include:

-

Formylation: Duff reaction conditions convert pyrroloisoquinoline to aldehyde intermediates.

-

N-Tosylation: Protection with -toluenesulfonyl chloride ensures regioselectivity.

-

Chiral Induction: Lithiation of the Schöllkopf reagent generates a lithium enolate, which reacts with chlorinated intermediates to yield α-substituted amino esters with >95% enantiomeric excess .

-

Deprotection: Sequential hydrolysis and NVOC group removal afford the free amino acid.

Hydrazine Alkylation for Precursor Synthesis

An alternative approach avoids hydrogenation catalysts by alkylating hydrazine with benzyl halides . Optimized conditions (DMF, 60°C, 24 h) yield aza-tryptophan precursors with 65–78% efficiency . While cost-effective, this method requires additional steps to introduce the indole nitrogen and resolve stereochemistry.

Table 1: Comparison of Synthetic Methods

Biochemical Interactions and Enzyme Specificity

Substrate for Flavin-Dependent Oxidoreductases

6-Aza-L-tryptophan serves as a substrate for VioA, a flavin-dependent L-tryptophan oxidase in violacein biosynthesis . Structural studies reveal that VioA’s substrate-binding domain accommodates the 6-aza modification through hydrogen bonding with Arg64 and Tyr309 . Kinetic assays show a value 32% that of native tryptophan, attributed to reduced π-orbital overlap in the transition state .

Interaction with Tryptophan Indole-Lyase

In Escherichia coli tryptophan indole-lyase (TIL), 6-aza-L-tryptophan forms a quinonoid intermediate (λ<sub>max</sub> = 505 nm) but exhibits a <1% of native substrate . Isotope effect studies suggest slow C-protonation at the azaindole ring limits catalysis . Benzimidazole, a competitive inhibitor, fails to accelerate intermediate decay, indicating altered rate-determining steps .

Applications in Protein Engineering and Fluorescence Spectroscopy

Site-Specific Incorporation into Proteins

6-Aza-L-tryptophan has been incorporated into dihydrofolate reductase (DHFR) at position 17 using misacylated tRNAs . The modified protein retains 85% enzymatic activity while exhibiting a 20-nm redshift in fluorescence, enabling real-time folding studies .

Limitations and Optimizations

Despite its advantages, 6-aza-L-tryptophan’s low quantum yield (Φ = 0.15 vs. 0.28 for tryptophan) limits sensitivity . Hydrophilicity also complicates incorporation into hydrophobic protein cores, necessitating compensatory mutations .

Future Directions and Research Opportunities

-

Enzyme Engineering: Directed evolution of VioA or TIL could enhance 6-aza-L-tryptophan turnover for biosynthetic applications .

-

Improved Fluorophores: Structural analogs with fused aromatic systems (e.g., pyrroloquinolines) may address quantum yield limitations .

-

Epigenetic Studies: Interactions with DNA methyltransferases, as suggested by AZA-induced ERE upregulation , warrant exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume